Metabolic Stability: Pivalamide‑Shielded Amide Bond Reduces Hydrolytic Clearance
The pivalamide group of the target compound creates a sterically congested amide bond that is markedly less susceptible to hydrolysis by serine‑amidases and plasma esterases compared with linear or less‑hindered amides (e.g., acetamido, propionamido, or cinnamamide derivatives) [1]. In a class‑level analysis of pivalamide‑containing PHD inhibitors, intrinsic clearance (Cl₋ₙ) in human liver microsomes was ≤10 mL·min⁻¹·kg⁻¹, whereas matched molecules bearing an unsubstituted benzamide group exhibited Cl₋ₙ values of 45–120 mL·min⁻¹·kg⁻¹ [2]. Although direct experimental data for the title compound are not yet published, the structural conservation of the pivalamide motif allows these class‑level trends to be provisionally adopted during lead selection.
| Evidence Dimension | Intrinsic microsomal clearance (Cl₋ₙ, human) |
|---|---|
| Target Compound Data | Predicted Cl₋ₙ ≤10 mL·min⁻¹·kg⁻¹ (class‑level estimate) |
| Comparator Or Baseline | Benzamide‑terminated analogs: Cl₋ₙ 45–120 mL·min⁻¹·kg⁻¹; cinnamamide analog (CAS 1799266‑68‑4): no data |
| Quantified Difference | ~5‑ to 12‑fold lower predicted clearance for pivalamide class |
| Conditions | Human liver microsome stability assays (class‑aggregate data from diverse pivalamide PHD inhibitors) |
Why This Matters
Lower predicted hepatic extraction translates into longer half‑life and lower first‑pass loss, making the compound a more suitable starting point for oral in‑vivo pharmacological studies than its non‑pivalamide analogs.
- [1] U.S. Patent US 9,249,151 B2. Prolyl hydroxylase inhibitors and methods of use. Assigned to Merck Sharp & Dohme Corp. Published 2016-02-02. View Source
- [2] Ha, J. H. et al. Structure–Activity Relationships and Metabolic Stability of Pivalamide‑Based PHD2 Inhibitors. Bioorg. Med. Chem. Lett. 2016, 26, 5168‑5172. View Source
